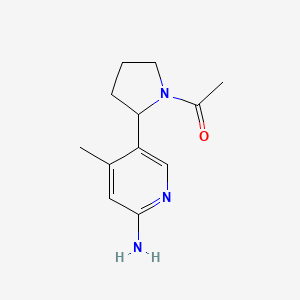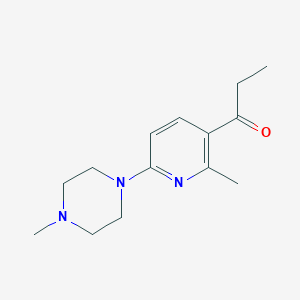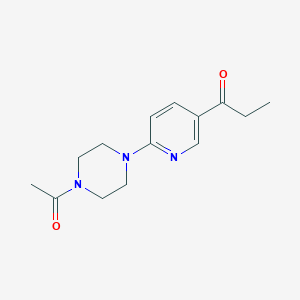
5-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid is a heterocyclic compound that features both a pyrazole and a furan ring in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the furan ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between 1-ethyl-3-methyl-1H-pyrazole and a furan derivative in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
5-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furanones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
5-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the furan ring can participate in π-stacking interactions, contributing to the compound’s overall binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3-methyl-1H-pyrazole: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
Furan-2-carboxylic acid: Lacks the pyrazole ring, limiting its applications in medicinal chemistry.
Uniqueness
5-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid is unique due to the presence of both pyrazole and furan rings, which confer a combination of chemical reactivity and biological activity not found in simpler compounds. This dual functionality makes it a valuable scaffold for the development of new materials and bioactive molecules .
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
5-[(2-ethyl-5-methylpyrazol-3-yl)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c1-3-14-9(6-8(2)13-14)7-10-4-5-11(17-10)12(15)16/h4-6H,3,7H2,1-2H3,(H,15,16) |
Clave InChI |
NZEHEFOIRMFCRP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=N1)C)CC2=CC=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11800743.png)




![5-(Hydroxymethyl)-3,7-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B11800770.png)




![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide](/img/structure/B11800798.png)


